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This guide provides a comprehensive comparison of the known functions of Peptide Histidine

Methionine (PHM-27) with data from available knockout mouse models. As research into the

therapeutic potential of PHM-27 continues, understanding its physiological role through genetic

validation is crucial for drug development and translational science.

Executive Summary:

Direct knockout models specifically targeting only the PHM-27 peptide are not yet described in

the scientific literature. PHM-27 and Vasoactive Intestinal Peptide (VIP) are encoded by the

same precursor gene, prepro-VIP. Therefore, existing knockout models targeting the Vip gene

result in a deficiency of both peptides. This guide presents a detailed analysis of these

VIP/PHM-27 dual-knockout mice as the current best alternative for understanding the

combined physiological functions of these related peptides. We also provide a prospective

workflow for the future development of a specific PHM-27 knockout model.

Comparative Analysis of Knockout Phenotypes
The following table summarizes the key phenotypic characteristics observed in mice with a

targeted disruption of the Vip gene, leading to the absence of both VIP and PHM-27. This data

provides insights into the collective roles of these peptides in various physiological systems.
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Physiological System
Phenotype Observed in
VIP/PHM-27 Knockout
Mice

Reference

Metabolism

Elevated plasma glucose,

insulin, and leptin levels.[1][2]

Enhanced preference for

sweet tastants.[1] Lower body

weight and reduced fat mass

accumulation.[3]

[1][2][3]

Respiratory System

Spontaneous asthma-like

phenotype, including

peribronchiolar airway

inflammation with lymphocyte

and eosinophil accumulation.

[4][5] Airway hyper-

responsiveness to

methacholine.[4][5][6]

[4][5][6]

Cardiovascular System

Spontaneous pulmonary

arterial hypertension with

pulmonary vascular

remodeling.[2]

[2]

Nervous System

Impaired circadian rhythm

generation; abnormalities

observed in constant

darkness.[2][7][8]

[2][7][8]

Gastrointestinal System

Gross and microscopic

anatomical abnormalities.[8] A

percentage of mice die from

stenosis of the gut.[8]

[8]

Reproductive System

Subfertility in homozygous

females.[8] Reduced serum

testosterone and follicle-

stimulating hormone levels in

males.[8]

[8]
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Immune System

Lower production of pro-

inflammatory cytokines by

peritoneal cells in response to

LPS.[2]

[2]

Development

Offspring of heterozygous

females exhibit developmental

delays, including reduced body

weight and impaired social

behavior.[8]

[8]

Experimental Protocols
Generation of VIP/PHM-27 Knockout Mice
The VIP/PHM-27 knockout mice were generated using homologous recombination to disrupt

the Vip gene.

Methodology:

Targeting Vector Construction: A targeting vector was designed to disrupt a critical exon of

the Vip gene (e.g., exon 4).[8] The vector typically includes a neomycin resistance cassette

for positive selection and a herpes simplex virus thymidine kinase gene for negative

selection.

Embryonic Stem (ES) Cell Transfection: The targeting vector was electroporated into ES

cells derived from a specific mouse strain (e.g., 129S4/SvJae).

Selection of Recombinant ES Cells: Transfected ES cells were cultured in the presence of

G418 (for neomycin resistance) and ganciclovir (for thymidine kinase sensitivity) to select for

cells that had undergone homologous recombination.

Generation of Chimeric Mice: Correctly targeted ES cells were microinjected into blastocysts

from a different mouse strain (e.g., C57BL/6J). The resulting chimeric embryos were

transferred to pseudopregnant female mice.
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Germline Transmission: Chimeric male offspring were bred with wild-type females. Agouti-

colored offspring indicated germline transmission of the targeted allele.

Genotyping: Heterozygous offspring were identified by PCR analysis of tail DNA and

subsequently interbred to produce homozygous knockout mice.

Phenotypic Analysis
A variety of experimental procedures were used to characterize the phenotype of the VIP/PHM-

27 knockout mice, including:

Metabolic Analysis: Measurement of plasma glucose, insulin, and leptin levels using ELISAs

or multiplex assays.[1] Two-bottle preference tests were used to assess taste preference.[1]

Respiratory Analysis: Assessment of airway hyper-responsiveness to inhaled methacholine

using whole-body plethysmography.[4][5] Histological analysis of lung tissue to evaluate

inflammation.[4][5]

Circadian Rhythm Analysis: Monitoring of locomotor activity in a light-dark cycle followed by

constant darkness.[7]

Cardiovascular Analysis: Measurement of right ventricular systolic pressure and assessment

of right ventricular hypertrophy.[8]

Signaling Pathways and Future Directions
Known Signaling Pathway of PHM-27
PHM-27 is a potent agonist of the human calcitonin receptor (CTR), a G protein-coupled

receptor.[9] Activation of the CTR initiates downstream signaling cascades, primarily through

Gs and Gq proteins.[10]
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PHM-27 signaling via the calcitonin receptor.

Proposed Workflow for a Specific PHM-27 Knockout
Model
The development of a knockout model specific to PHM-27, while leaving VIP expression intact,

would require precise gene editing to target the PHM-27-encoding exon of the prepro-VIP

gene. The CRISPR/Cas9 system is ideally suited for this purpose.[11][12][13][14]
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CRISPR/Cas9 workflow for PHM-27 knockout.
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While a specific PHM-27 knockout model is not yet available, the existing VIP/PHM-27

knockout mice provide valuable, albeit combined, insights into their physiological roles. The

diverse phenotypes observed in these models, from metabolic and respiratory to

cardiovascular and neurological systems, underscore the importance of the peptides encoded

by the prepro-VIP gene. The development of a PHM-27-specific knockout mouse using

CRISPR/Cas9 technology will be a critical next step to dissect the individual contributions of

PHM-27 and to further validate it as a potential therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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